

# Application Notes and Protocols for Lsz-102 and Alpelisib Combination Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lsz-102

Cat. No.: B608664

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of the combination therapy involving **Lsz-102**, a selective estrogen receptor degrader (SERD), and alpelisib, a PI3K $\alpha$  inhibitor. This combination has shown promise in preclinical models and clinical trials for the treatment of estrogen receptor-positive (ER+) breast cancer.[\[1\]](#)[\[2\]](#)

## Introduction

Estrogen receptor (ER) signaling is a key driver in the majority of breast cancers. While endocrine therapies are effective, resistance often develops.[\[3\]](#) One common mechanism of resistance is the activation of the PI3K/AKT/mTOR signaling pathway, frequently through mutations in the PIK3CA gene.[\[1\]](#)[\[3\]](#) The combination of **Lsz-102**, which targets the ER for degradation, and alpelisib, which inhibits the p110 $\alpha$  subunit of PI3K, represents a rational therapeutic strategy to overcome this resistance.[\[2\]](#)[\[4\]](#) Preclinical models have demonstrated synergistic activity between **Lsz-102** and alpelisib in ER-positive breast cancer.[\[1\]](#)[\[2\]](#) A phase I/Ib clinical trial (NCT02734615) has evaluated this combination in patients with ER+ breast cancer, providing initial safety and efficacy data.[\[1\]](#)[\[2\]](#)[\[5\]](#)

## Mechanism of Action

**Lsz-102** is an orally bioavailable SERD that binds to the estrogen receptor and induces its degradation, thereby inhibiting ER-mediated signaling and the growth of ER-expressing cancer

cells.[6] Alpelisib is a potent and selective inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3K $\alpha$ ).[7] By inhibiting PI3K $\alpha$ , alpelisib blocks the downstream signaling cascade, including AKT and mTOR, which are critical for cell growth, proliferation, and survival.[8][9] The dual blockade of both the ER and PI3K pathways is intended to produce a more potent and durable anti-tumor response.

## Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase I/Ib clinical trial of **Lsz-102** in combination with alpelisib (Arm C) in patients with ER-positive breast cancer who have progressed on endocrine therapy.[1][2][5]

Table 1: Clinical Efficacy of **Lsz-102** and Alpelisib Combination Therapy[1][2][5]

| Endpoint                               | Value      | 95% Confidence Interval |
|----------------------------------------|------------|-------------------------|
| Objective Response Rate (ORR)          | 5.4%       | 1.8 - 5.5               |
| Clinical Benefit Rate (CBR)            | 18.9%      | -                       |
| Median Progression-Free Survival (PFS) | 3.5 months | 1.8 - 5.5               |

Table 2: Recommended Dosing from Phase I/Ib Trial[1]

| Drug      | Recommended Dose |
|-----------|------------------|
| Lsz-102   | 300 mg daily     |
| Alpelisib | 250 mg daily     |

## Experimental Protocols

### In Vitro Synergy Assessment

Objective: To determine the synergistic anti-proliferative effect of **Lsz-102** and alpelisib in ER+ breast cancer cell lines.

**Materials:**

- ER+ breast cancer cell lines (e.g., MCF-7, T47D)
- **Lsz-102** (powder, dissolved in DMSO)
- Alpelisib (powder, dissolved in DMSO)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader

**Protocol:**

- Cell Seeding: Seed ER+ breast cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Drug Preparation: Prepare a dose-response matrix of **Lsz-102** and alpelisib, both alone and in combination.
- Treatment: Treat the cells with the prepared drug concentrations for 72 hours.
- Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or CellTiter-Glo®).
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

## Western Blot Analysis of PI3K Pathway Inhibition

Objective: To confirm the mechanism of action of alpelisib by assessing the phosphorylation status of downstream PI3K pathway proteins.

**Materials:**

- ER+ breast cancer cells
- **Lsz-102** and Alpelisib
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer buffer and apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-ER $\alpha$ , anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

**Protocol:**

- Cell Treatment: Treat ER+ breast cancer cells with **Lsz-102**, alpelisib, or the combination for a specified time (e.g., 24 hours).
- Protein Extraction: Lyse the cells and quantify the protein concentration.
- Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.

## In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the **Lsz-102** and alpelisib combination in a preclinical mouse model.

### Materials:

- Immunocompromised mice (e.g., nude or NSG mice)
- ER+ breast cancer cells (e.g., MCF-7) or patient-derived xenograft (PDX) models
- Matrigel (optional)
- **Lsz-102** (formulated for oral gavage)
- Alpelisib (formulated for oral gavage)
- Calipers for tumor measurement

### Protocol:

- Tumor Implantation: Subcutaneously implant ER+ breast cancer cells (mixed with Matrigel if necessary) into the flank of the mice. For PDX models, implant tumor fragments.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers ( $Volume = 0.5 \times Length \times Width^2$ ).
- Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment groups (Vehicle, **Lsz-102** alone, alpelisib alone, and **Lsz-102 + alpelisib**).
- Drug Administration: Administer the drugs daily via oral gavage at the predetermined doses.

- Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition.
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for western blot or immunohistochemical analysis to assess target modulation.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Lsz-102** and alpelisib.

[Click to download full resolution via product page](#)

Caption: General experimental workflow.

[Click to download full resolution via product page](#)

Caption: Therapeutic logic of the combination therapy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [onclive.com](#) [onclive.com]
- 2. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel SERD, LSZ102, shows promise for pretreated ER+ breast cancer | MDedge [mdedge.com]
- 4. [pubs.acs.org](#) [pubs.acs.org]
- 5. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [researchgate.net](#) [researchgate.net]
- 7. [researchgate.net](#) [researchgate.net]
- 8. [benchchem.com](#) [benchchem.com]
- 9. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Lsz-102 and Alpelisib Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608664#lsz-102-and-alpelisib-combination-therapy-protocol>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)